(E)-2-cyano-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide is an organic compound characterized by the presence of a cyano group, a nitrophenyl group, and a prop-2-enyl group
Preparation Methods
The synthesis of (E)-2-cyano-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(4-nitrophenyl)acrylonitrile. This intermediate is then reacted with propargylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Chemical Reactions Analysis
(E)-2-cyano-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Addition: The double bonds in the compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, bases such as sodium hydroxide, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-cyano-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity. The prop-2-enyl group provides structural flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
Similar compounds to (E)-2-cyano-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide include:
(E)-2-cyano-3-(4-nitrophenyl)acrylonitrile: Lacks the prop-2-enyl group, making it less flexible.
(E)-2-cyano-3-(4-aminophenyl)-N-prop-2-enylprop-2-enamide:
(E)-2-cyano-3-(4-nitrophenyl)-N-methylprop-2-enamide: Has a methyl group instead of a prop-2-enyl group, affecting its binding properties.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and structural flexibility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-7-15-13(17)11(9-14)8-10-3-5-12(6-4-10)16(18)19/h2-6,8H,1,7H2,(H,15,17)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUGHTFXTPTERB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.